molecular formula C19H21NO5 B1683649 Trimethylcolchicinic acid CAS No. 3482-37-9

Trimethylcolchicinic acid

Cat. No. B1683649
CAS RN: 3482-37-9
M. Wt: 343.4 g/mol
InChI Key: IRVWPZRYDQROLU-ZDUSSCGKSA-N
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Description

Trimethylcolchicinic acid is a derivative of colchicine . It has been found to decrease liver fibrosis and cholestasis induced by prolonged biliary obstruction in rats . Its empirical formula is C19H21NO5 and it has a molecular weight of 343.37 .


Molecular Structure Analysis

The molecular structure of Trimethylcolchicinic acid is complex. It consists of three rings, with three methyl ether groups on the first ring . The molecular formula is C19H21NO5 .


Physical And Chemical Properties Analysis

Trimethylcolchicinic acid has a molecular weight of 343.37 . It is hydrophilic and stable at room temperature .

Scientific Research Applications

Oncological Applications

Research has shown that trimethylcolchicinic acid has been evaluated for its potential in treating advanced malignancies. A phase I study demonstrated its administration in patients, where myelosuppression and mucositis were identified as major toxicities. The study also highlighted the utility of monitoring serum trimethylcolchicinic acid levels to predict toxicities, with partial responses observed in certain cancer patients (Hu et al., 2008). Another study explored its effect on Hodgkin's and non-Hodgkin's lymphoma, observing partial responses in a subset of patients, suggesting its potential utility in lymphoma treatment (Stolinsky et al., 1976).

Liver Disease Studies

Trimethylcolchicinic acid has been investigated for its impact on liver fibrosis and cholestasis induced by prolonged biliary obstruction in rats. The substance showed promise in improving liver histology, ultrastructure, collagen content, and biochemical markers of liver damage, indicating its potential therapeutic application in liver fibrosis and cholestasis management (Muriel et al., 1997). Another comparative study with colchicine suggested that trimethylcolchicinic acid could be more effective and safer than colchicine in protecting the liver from bile duct ligation-induced cirrhosis, offering a potential alternative for treating hepatic lesions without the common side effects of colchicine (Castro & Muriel, 1996).

Safety And Hazards

Trimethylcolchicinic acid should be handled with care. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(7S)-7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVWPZRYDQROLU-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031742
Record name (S)-7-Amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo(a)heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylcolchicinic acid

CAS RN

3482-37-9
Record name Trimethylcolchicinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3482-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylcolchicinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-7-Amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo(a)heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-7-amino-6,7-dihydro-10-hydroxy-1,2,3-trimethoxybenzo[a]heptalen-9(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIMETHYLCOLCHICINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333BVY614O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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